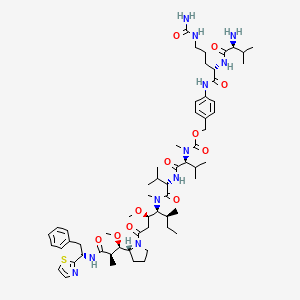

Vat-Cit-PAB-Monomethyl Dolastatin 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H93N11O11S |

|---|---|

Molecular Weight |

1176.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |

InChI Key |

GXCUHADNABTLIA-DBHCVZOLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Val-Cit-PAB-Monomethyl Dolastatin 10: Structure, Function, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Val-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) drug-linker, a critical component in the development of targeted cancer therapies. We will delve into its chemical structure, mechanism of action, and the experimental protocols utilized in its synthesis and evaluation. It is important to note that the term "Vat-Cit-PAB-Monomethyl Dolastatin 10" is a common typographical error; the correct nomenclature is Val-Cit-PAB-Monomethyl Dolastatin 10, where "Val" refers to the amino acid Valine.

Structure and Components

Val-Cit-PAB-Monomethyl Dolastatin 10 is a meticulously designed drug-linker system comprised of three key components: a cleavable dipeptide linker (Valine-Citrulline), a self-immolative spacer (p-aminobenzyl carbamate (B1207046) - PAB), and a potent cytotoxic payload (Monomethyl Auristatin E - MMAE), which is a synthetic derivative of the natural product Dolastatin 10.

-

Valine-Citrulline (Val-Cit) Linker: This dipeptide serves as a stable linker in the systemic circulation. It is specifically designed to be recognized and cleaved by proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of cancer cells. This targeted cleavage is a cornerstone of the drug-linker's tumor-specific activity.

-

p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified and fully active cytotoxic drug.

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the marine mollusk Dolabella auricularia. It functions as a powerful inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a crucial structure for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis). Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug and requires targeted delivery via systems like antibody-drug conjugates (ADCs).

Below is a diagram illustrating the chemical structure of a maleimidocaproyl-functionalized Val-Cit-PAB-MMAE, ready for conjugation to an antibody.

Function and Mechanism of Action

The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process designed for targeted cytotoxicity.

-

Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosomes.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by Cathepsin B.

-

Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm of the cancer cell.

-

Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.

The following diagram illustrates the mechanism of action of a vc-MMAE ADC.

Quantitative Data: In Vitro Cytotoxicity

The potency of Val-Cit-PAB-MMAE is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for free MMAE and vc-MMAE ADCs.

Table 1: IC50 Values of Free Monomethyl Auristatin E (MMAE)

| Cell Line | Cancer Type | IC50 (nM) |

| DoHH2 | Non-Hodgkin Lymphoma | 0.02 |

| Jurkat | T-cell Leukemia | 0.099 |

| Various NHL cell lines | Non-Hodgkin Lymphoma | 0.099 - 1.348[1] |

| SKBR3 | Breast Cancer | 3.27 ± 0.42[2] |

| HEK293 | Embryonic Kidney | 4.24 ± 0.37[2] |

| H125 | Non-Small Cell Lung Cancer | 7.37 - 8.04 ng/mL |

Table 2: IC50 Values of Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs)

| ADC Target | Cell Line | Cancer Type | IC50 |

| CD22 (HB22.7) | DoHH2 | Non-Hodgkin Lymphoma | 20 ng/mL[1] |

| CD22 (HB22.7) | Granta 519 | Non-Hodgkin Lymphoma | 284 ng/mL[1] |

| HER2 | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM[3] |

| N/A | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM[3] |

| EGFR (RC68) | H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL[4] |

| Trop-2 (SY02) | Various | Pancreatic Cancer | 0.23 - 1.16 nM[5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, conjugation, and evaluation of Val-Cit-PAB-MMAE.

Synthesis of Mc-Val-Cit-PAB-MMAE

The synthesis of the maleimidocaproyl-Val-Cit-PAB-MMAE drug-linker is a multi-step process involving solid-phase peptide synthesis and solution-phase chemistry. An improved methodology has been described to ensure high yield and diastereoselectivity.[6]

General Steps:

-

Synthesis of the Dipeptide Linker (Mc-Val-Cit-PAB-OH): This is often achieved through a modified solid-phase or solution-phase synthesis route to couple maleimidocaproic acid, valine, citrulline, and p-aminobenzyl alcohol.

-

Conjugation to MMAE: The carboxyl group of the linker is activated and then reacted with the N-terminus of MMAE to form an amide bond.

-

Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to a Monoclonal Antibody

The Mc-Val-Cit-PAB-MMAE is typically conjugated to the antibody via the thiol groups of cysteine residues.

General Steps:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups.

-

Conjugation Reaction: The maleimide (B117702) group of Mc-Val-Cit-PAB-MMAE reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.

The following diagram outlines a general workflow for ADC synthesis and characterization.

Characterization of the Antibody-Drug Conjugate

The resulting ADC must be thoroughly characterized to ensure its quality and consistency.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR.[7][8][9]

-

Aggregation: Size-Exclusion Chromatography (SEC) is used to assess the presence of aggregates, which can impact the safety and efficacy of the ADC.[7][8][9][10]

-

Purity: Reversed-phase liquid chromatography (RP-LC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity of the ADC.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

General Steps:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and free MMAE.

-

Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is read on a microplate reader, and the IC50 value is calculated.

Signaling Pathways

The primary mechanism of action of MMAE is the disruption of microtubule dynamics. This leads to a cascade of downstream signaling events culminating in apoptosis.

-

G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to the execution of programmed cell death.

-

Akt/mTOR Pathway Inhibition: Studies have shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[11]

The following diagram illustrates the signaling pathway of MMAE-induced apoptosis.

References

- 1. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellmosaic.com [cellmosaic.com]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. waters.com [waters.com]

The Lynchpin of Payload Release: A Technical Guide to the PAB Self-Immolative Spacer in ADC Technology

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a critical trigger for the controlled release of cytotoxic payloads within target cancer cells. Its elegant mechanism, which ensures linker stability in systemic circulation and rapid, traceless drug release following a specific enzymatic cue, has been instrumental in the success of numerous clinically approved and investigational ADCs. This in-depth technical guide elucidates the pivotal role of the PAB spacer, detailing its mechanism of action, providing quantitative stability and activity data, outlining key experimental protocols, and visualizing its function in the broader context of ADC technology.

The Core Function and Mechanism of the PAB Self-Immolative Spacer

The primary role of the PAB self-immolative spacer is to serve as a stable bridge between a cleavable linker component and the cytotoxic drug, ensuring the payload remains inactive and securely attached to the antibody during circulation.[1] The PAB spacer is most commonly employed in conjunction with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B that are often overexpressed in the tumor microenvironment.[2][]

Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[4] Within the acidic and enzyme-rich lysosomal compartment, cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide.[] This initial cleavage event is the catalyst for the self-immolation of the PAB spacer. The cleavage exposes a free amine on the p-aminobenzyl alcohol moiety, initiating a spontaneous and irreversible 1,6-electronic cascade elimination. This rapid chemical rearrangement results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[4] This "self-immolation" is crucial as it ensures a clean and efficient release of the drug in its intended active form.[4]

Caption: Mechanism of PAB self-immolative spacer-mediated payload release.

Quantitative Data on Linker Stability and Activity

The effectiveness of an ADC is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage at the target site. The Val-Cit-PAB linker system has been shown to exhibit a favorable balance of these properties.

Table 1: Comparative Plasma Stability of Val-Cit-PAB Linkers

| ADC Construct | Linker Type | Species | Plasma Half-life (t½) | % Intact ADC Remaining (Time) | Reference(s) |

| cAC10-MMAE | Val-Cit-PAB | Human | ~230 hours (9.6 days) | - | [5] |

| cAC10-MMAE | Val-Cit-PAB | Cynomolgus Monkey | ~230 hours (9.6 days) | - | [5] |

| Trastuzumab-vc-MMAE | Val-Cit-PAB | Mouse | - | ~50% (4.5 days) | [6][7] |

| C16-Linker 5-VC-PABC-Aur0101 | Val-Cit-PAB | Mouse | - | <20% (4.5 days) | [6] |

| C16-Linker 7-VC-PABC-Aur0101 | Modified Val-Cit-PAB | Mouse | - | ~60% (4.5 days) | [6] |

| ADC with OHPAS linker | OHPAS | Mouse | Stable | >90% (in vivo study) | [8] |

| ADC with VC-PABC linker | Val-Cit-PAB | Mouse | Unstable | Significant degradation | [8] |

Note: Stability can be influenced by the antibody, payload, and conjugation site.

Table 2: In Vitro Cytotoxicity of ADCs with PAB-Containing Linkers

| ADC | Cell Line | Target Antigen | Linker Type | IC50 | Reference(s) |

| Trastuzumab-vc-MMAE | N87 (High HER2) | HER2 | Val-Cit-PAB | 13-43 ng/mL | |

| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Val-Cit-PAB | 25-80 ng/mL (DAR >3.5) | [9] |

| Ctx–Pt–PEG–CPT | MDA-MB-468 (High EGFR) | EGFR | Platinum-based | 0.22 µM | |

| Tra–Pt–PEG–CPT | SK-BR-3 (High HER2) | HER2 | Platinum-based | 0.08 µM | [10] |

| Conjugate 2 (SMDC) | U87MG (High αVβ3) | Integrin αVβ3 | GPLG-PABC | 0.8 nM | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs.

Synthesis of a Val-Cit-PAB-Payload Construct (Exemplary)

This protocol describes a general approach to the synthesis of a Fmoc-Val-Cit-PAB-MMAE linker-payload.

Materials:

-

Fmoc-Cit-PABOH

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu

-

MMAE (Monomethyl Auristatin E)

-

Coupling agents (e.g., HATU, DIPEA)

-

Reverse-phase HPLC for purification

-

Lyophilizer

Procedure:

-

Fmoc Deprotection of Fmoc-Cit-PABOH: Dissolve Fmoc-Cit-PABOH in DMF. Add an excess of piperidine and stir at room temperature to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS. Remove the solvent and excess piperidine under reduced pressure.

-

Dipeptide Formation: Dissolve the resulting H2N-Cit-PABOH in DMF. Add Fmoc-Val-OSu and a base such as DIPEA. Stir at room temperature until the reaction is complete.

-

Payload Conjugation: Purify the Fmoc-Val-Cit-PABOH dipeptide linker. Activate the carboxylic acid of the linker using a coupling agent like HATU in the presence of DIPEA. Add MMAE to the activated linker solution and stir to form the amide bond.

-

Purification: Purify the final Fmoc-Val-Cit-PAB-MMAE product by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC, unconjugated antibody, and free payload solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with medium containing the test articles.

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]

ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.[13][14]

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

Procedure:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different ADC species.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.[13]

Caption: General experimental workflow for ADC development and evaluation.

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective component in the design of modern antibody-drug conjugates. Its ability to remain stable in the systemic circulation and to undergo rapid and complete cleavage to release an unmodified payload upon a specific enzymatic trigger within the target cell is paramount to the success of this therapeutic modality. A thorough understanding of its mechanism, coupled with robust quantitative analysis and standardized experimental protocols, is essential for the continued development of safer and more effective ADCs for the treatment of cancer. The ongoing exploration of modifications to the PAB spacer and the development of novel self-immolative systems will undoubtedly contribute to the next generation of targeted cancer therapies.

References

- 1. sciex.com [sciex.com]

- 2. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. agilent.com [agilent.com]

The Rise of Auristatins: A Technical Guide to the Discovery and Development of Potent ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auristatins, synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone of modern antibody-drug conjugate (ADC) design. Their exceptional potency as microtubule-disrupting agents, coupled with their synthetic tractability, has led to their incorporation into several clinically approved and late-stage investigational ADCs. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of auristatin-based ADC payloads. We will delve into the core auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), detailing their distinct properties and applications. Furthermore, this guide will provide detailed experimental protocols for the synthesis, conjugation, and evaluation of auristatin-based ADCs, and present key quantitative data in a structured format to facilitate comparison and aid in the design of next-generation targeted cancer therapies.

Introduction: From Sea Hare to Targeted Therapy

The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[] This natural product exhibited remarkable cytotoxic activity against a wide range of cancer cell lines. However, its therapeutic window as a standalone agent was narrow due to systemic toxicity. The true potential of this class of compounds was unlocked with the advent of ADC technology, which allows for the targeted delivery of highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target effects.

The development of synthetic analogs of dolastatin 10, termed auristatins, provided a platform for fine-tuning the molecule's properties for ADC applications.[2] Key modifications led to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the two most prominent auristatin payloads in clinical use today.[][3] These synthetic derivatives retain the potent anti-mitotic activity of the parent compound while offering a handle for conjugation to monoclonal antibodies (mAbs) through various linker technologies.[2]

Core Auristatin Payloads: MMAE and MMAF

The two most extensively utilized auristatin payloads in ADC development are MMAE and MMAF. While both are potent tubulin inhibitors, they possess distinct physicochemical properties that influence their application and the characteristics of the resulting ADC.

-

Monomethyl Auristatin E (MMAE): MMAE is a synthetic, highly potent antineoplastic agent.[4] It is a pentapeptide analog of dolastatin 10.[5] A key feature of MMAE is its membrane permeability, which allows it to exert a "bystander effect."[6] Once an ADC delivers MMAE to a target cancer cell and the payload is released, MMAE can diffuse out of the cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in tumors with heterogeneous antigen expression.[3]

-

Monomethyl Auristatin F (MMAF): MMAF is another potent auristatin derivative that differs from MMAE at its C-terminus, where it possesses a charged phenylalanine residue.[5] This charge renders MMAF significantly less membrane-permeable than MMAE, thereby limiting its bystander effect.[6] The reduced bystander killing can be advantageous in certain therapeutic contexts, potentially leading to a more favorable safety profile by reducing toxicity to surrounding healthy tissues.

Mechanism of Action: Disrupting the Cellular Scaffolding

The cytotoxic activity of auristatins stems from their ability to disrupt microtubule dynamics, a process essential for cell division.[7]

Tubulin Polymerization Inhibition

Auristatins bind to the vinca (B1221190) alkaloid-binding site on β-tubulin, a subunit of the tubulin heterodimer.[7] This binding inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle.[2] The disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase, preventing cancer cells from successfully completing mitosis.[2]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The cell's inability to form a functional mitotic spindle activates a cascade of signaling events, culminating in the activation of caspases, the executioner enzymes of apoptosis.

Caption: Signaling pathway of auristatin-induced apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for auristatin-based payloads and ADCs, providing a basis for comparison and development decisions.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Payloads

| Cell Line | Payload | IC50 (nM) | Reference |

| L2987 (Lung Adenocarcinoma) | Auristatin E | 1-10000 (effective range) | [8] |

| Various Hematologic Cell Lines | Auristatin E | 1-10000 (effective range) | [8] |

| DX3puroβ6 (High Integrin αvβ6) | MMAE | 0.14-0.5 | [9] |

| BxPC-3 (Pancreatic) | MMAE | 0.16-0.5 | [9] |

| MIA PaCa-2 (Pancreatic) | MMAE | 0.16-0.5 | [9] |

| SKBR3 (Breast Cancer) | MMAE | 3.27 ± 0.42 | |

| HEK293 (Human Embryonic Kidney) | MMAE | 4.24 ± 0.37 | |

| NCI-N87 (Gastric Cancer) | MMAE | Potent antitumor activity | |

| BGC-823 (Gastric Cancer) | MMAE | Potent antitumor activity | |

| HeLa (Cervical Cancer) | MMAE | 4 |

Table 2: Preclinical Pharmacokinetic Parameters of MMAE

| Species | Dose | Route | Key Findings | Reference |

| Mouse | 5 mg/kg | IV | Rapidly eliminated from plasma, prolonged and extensive distribution in tissues. | [10] |

| Mouse | N/A | N/A | Tumor had 8-fold higher exposure than plasma. | [10] |

| Mouse | N/A | N/A | Blood-to-plasma ratio of ~6 at early time points, increasing to ~20 at 6 hours. | [10] |

Table 3: Clinical Efficacy of Approved Auristatin-Based ADCs

| ADC (Brand Name) | Target | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Brentuximab vedotin (Adcetris®) | CD30 | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | [11] |

| Brentuximab vedotin (Adcetris®) | CD30 | Relapsed/Refractory Systemic Anaplastic Large Cell Lymphoma | 86% | 57% | [11] |

| Polatuzumab vedotin (Polivy®) | CD79b | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (with BR) | 45% | 40% | [12] |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Locally Advanced or Metastatic Urothelial Cancer | 44% | 12% | |

| Enfortumab vedotin (Padcev®) + Pembrolizumab | Nectin-4 | First-line Cisplatin-ineligible Locally Advanced or Metastatic Urothelial Cancer | 68% | 12% | |

| Tisotumab vedotin (Tivdak®) | Tissue Factor | Recurrent or Metastatic Cervical Cancer | 24% | 7% | [] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of auristatin-based ADCs.

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a multi-step process involving the coupling of protected amino acid and peptide fragments. The following is a generalized protocol based on established synthetic routes.

Materials:

-

Boc-L-Valine

-

Boc-L-Dolaisoleucine

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Methanol

-

Thionyl chloride

-

Paraformaldehyde

-

Sodium cyanoborohydride

-

Solvents and reagents for purification (e.g., RP-HPLC)

Procedure:

-

Preparation of Key Intermediates:

-

Dolaisoleucine Methyl Ester: Esterify Boc-L-Dolaisoleucine using thionyl chloride in methanol.

-

N-methyl-L-valine: Perform reductive amination of L-valine using paraformaldehyde and sodium cyanoborohydride.

-

-

Peptide Coupling (Example: Boc-L-Val-L-Dil-OMe):

-

Activate Boc-L-Valine with DCC and NHS in DCM at 0°C.

-

Deprotect the dolaisoleucine methyl ester using 4M HCl in 1,4-dioxane.

-

Couple the activated Boc-L-Valine with the deprotected dolaisoleucine methyl ester in the presence of TEA.

-

-

Iterative Deprotection and Coupling:

-

Repeat the deprotection and coupling steps to sequentially add the remaining amino acid units to build the pentapeptide backbone.

-

-

Final Deprotection and Purification:

-

Remove all protecting groups using a strong acid such as trifluoroacetic acid (TFA).

-

Purify the crude MMAE using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Antibody-Drug Conjugation (Cysteine-Based)

This protocol describes the conjugation of a maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE) to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE) in DMSO

-

Phosphate-buffered saline (PBS)

-

Desalting columns

Procedure:

-

Antibody Reduction:

-

Prepare the mAb in PBS.

-

Add a 5-10 molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Buffer Exchange:

-

Remove excess TCEP by buffer exchange into PBS using a desalting column.

-

-

Conjugation:

-

Add a 5-10 molar excess of the maleimide-activated linker-payload to the reduced mAb.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Remove unreacted linker-payload by buffer exchange using a desalting column.

-

Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

-

Caption: Workflow for cysteine-based ADC conjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

-

Cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

ADC and control antibodies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibodies in cell culture medium.

-

Replace the medium in the wells with the ADC/control solutions.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

-

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

ADC and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the ADC and vehicle control intravenously (or via another appropriate route) according to the predetermined dosing schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Data Analysis:

-

Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

-

Conclusion and Future Directions

The discovery and development of auristatin-based ADC payloads have revolutionized the field of targeted cancer therapy. The journey from a natural marine product to clinically approved drugs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin highlights the power of chemical synthesis and rational drug design. The distinct properties of MMAE and MMAF offer flexibility in ADC design, allowing for the modulation of bystander activity to suit different therapeutic strategies.

Future research in this area will likely focus on several key aspects:

-

Novel Auristatin Analogs: The development of new auristatin derivatives with improved properties, such as enhanced hydrophilicity to improve pharmacokinetics and allow for higher drug-to-antibody ratios.

-

Overcoming Resistance: Designing payloads that can circumvent mechanisms of drug resistance.

-

Advanced Linker Technologies: Exploring novel linkers that offer more controlled and efficient drug release at the tumor site.

-

Combination Therapies: Investigating the synergistic effects of auristatin-based ADCs with other cancer therapies, such as immunotherapy.

The continued innovation in auristatin chemistry and ADC technology holds immense promise for the development of more effective and safer cancer treatments.

References

- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 5. benchchem.com [benchchem.com]

- 6. escopharma.com [escopharma.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Physicochemical Properties of Monomethyl Auristatin E (MMAE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. Due to its high cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery mechanism enhances its therapeutic window, making it a cornerstone in the development of next-generation cancer therapies. A thorough understanding of its physicochemical properties is paramount for the formulation, development, and optimization of MMAE-based ADCs. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols and a visualization of its mechanism of action.

Physicochemical Data Summary

The quantitative physicochemical properties of Monomethyl Auristatin E are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Structure | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide | --INVALID-LINK-- |

| Molecular Formula | C₃₉H₆₇N₅O₇ | --INVALID-LINK-- |

| Molecular Weight | 717.98 g/mol | --INVALID-LINK-- |

| CAS Number | 474645-27-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid powder | --INVALID-LINK-- |

| Melting Point | >90°C (decomposition) | --INVALID-LINK-- |

| Solubility | DMSO: up to 20 mM[1]Ethanol: SolubleMethanol: Slightly soluble (sonication may be required)Water: Insoluble | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (Predicted) | 13.66 ± 0.20 | --INVALID-LINK-- |

| logP (Predicted) | 4.13 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining key physicochemical and biological properties of MMAE are provided below. Note: MMAE is a highly potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment, following all institutional and national safety guidelines for handling hazardous materials. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working within a certified biological safety cabinet or fume hood.[2][3][4][5][6]

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which MMAE transitions from a solid to a liquid phase.

Materials:

-

MMAE powder

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry MMAE powder into a mortar and pulverize it into a fine powder.

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered MMAE until a small amount of the sample is in the tube.

-

Packing: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, set the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point observed.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The melting point is reported as this range. Due to decomposition, a darkening of the sample may be observed.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of MMAE in a given solvent.

Materials:

-

MMAE powder

-

Selected solvent (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of MMAE powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8][9][10][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of MMAE of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of MMAE in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of MMAE in that solvent at the specified temperature.

-

logP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP) of MMAE, a measure of its lipophilicity.

Materials:

-

MMAE

-

1-Octanol (B28484) (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Water (HPLC grade)

-

Appropriate buffer (e.g., phosphate (B84403) buffer)

Procedure:

-

Preparation of Partitioning System: Mix equal volumes of 1-octanol and water and shake vigorously. Allow the two phases to separate completely.

-

Partitioning: Dissolve a known amount of MMAE in the aqueous phase. Mix this solution with an equal volume of the octanol (B41247) phase in a sealed vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for the partitioning of MMAE between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification:

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of MMAE in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value:

-

P = [MMAE]octanol / [MMAE]aqueous

-

logP = log(P)

-

Tubulin Polymerization Inhibition Assay

Objective: To measure the inhibitory effect of MMAE on the polymerization of tubulin into microtubules.

Materials:

-

MMAE

-

Purified tubulin protein (e.g., bovine brain)

-

Guanosine triphosphate (GTP)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare serial dilutions of MMAE in polymerization buffer.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the MMAE dilutions. Include a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).

-

Initiation: Add cold tubulin solution and GTP to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The absorbance increases as tubulin polymerizes.

-

Analysis: Plot the rate of polymerization against the concentration of MMAE to determine the IC₅₀ value (the concentration at which MMAE inhibits tubulin polymerization by 50%).

Mechanism of Action and Signaling Pathway

MMAE exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The following diagram illustrates the key steps in the signaling pathway leading to apoptosis.

Caption: Signaling pathway of MMAE from ADC binding to apoptosis induction.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the logP of MMAE using the HPLC method.

Caption: Generalized workflow for the determination of logP using the HPLC method.

Conclusion

The physicochemical properties of Monomethyl Auristatin E are integral to its function as a highly potent cytotoxic agent in the context of antibody-drug conjugates. This guide provides essential data and standardized protocols to aid researchers and drug development professionals in the accurate characterization and effective utilization of this important molecule. Adherence to strict safety protocols is imperative when handling MMAE due to its high potency. The provided diagrams offer a clear visualization of its mechanism of action and a typical experimental workflow, further supporting a comprehensive understanding of this critical therapeutic agent.

References

- 1. adcreview.com [adcreview.com]

- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sps.nhs.uk [sps.nhs.uk]

- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.healthservice.hse.ie [www2.healthservice.hse.ie]

- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1126277A3 - Determination of log P coefficients via A RP-HPLC column - Google Patents [patents.google.com]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Understanding the Val-Cit cleavable linker in targeted therapy

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. Its success lies in its remarkable stability in systemic circulation and its specific cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted release mechanism allows for the delivery of highly potent cytotoxic payloads directly to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy and minimizing off-target toxicity. This technical guide provides an in-depth exploration of the Val-Cit linker, covering its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Precisely Timed Release

The therapeutic efficacy of an ADC equipped with a Val-Cit linker hinges on a multi-step intracellular process that ensures the cytotoxic payload is released only after the ADC has reached its target.

First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex into an endosome.[1] The endosome then matures and fuses with a lysosome, an acidic organelle rich in hydrolytic enzymes.

Within the low-pH environment of the lysosome, cathepsin B, a cysteine protease, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][2] This enzymatic cleavage is the critical step that initiates the release of the payload. Notably, while cathepsin B is the primary enzyme responsible, other lysosomal proteases such as cathepsins L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent potential resistance mechanisms.[1][3]

Often, the Val-Cit dipeptide is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following the cleavage of the Val-Cit bond, the PABC spacer becomes unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the active cytotoxic drug, carbon dioxide, and a remnant of the spacer.[1] This self-immolative cascade ensures a clean and efficient release of the unmodified, fully potent payload inside the target cell.

Quantitative Data on Val-Cit Linker Performance

The performance of a Val-Cit linker is critically defined by its stability in plasma and its susceptibility to enzymatic cleavage. The following tables summarize key quantitative data for Val-Cit and a commonly used, more stable variant, the glutamic acid-valine-citrulline (EVCit) linker.

Table 1: In Vitro Plasma Stability of ADCs with Val-Cit and EVCit Linkers

| Linker Type | Species | Plasma Half-life | Primary Off-Target Cleavage Enzyme |

| Val-Cit (VCit) | Human | Stable for 28 days | Neutrophil Elastase |

| Val-Cit (VCit) | Mouse | ~2 days[4] | Carboxylesterase 1c (Ces1c)[4] |

| Glu-Val-Cit (EVCit) | Human | Stable for 28 days | - |

| Glu-Val-Cit (EVCit) | Mouse | ~12 days[4] | - |

Table 2: Enzymatic Cleavage of Val-Cit and EVCit Linkers by Cathepsin B

| Linker Type | Enzyme | Half-life of Cleavage |

| Val-Cit (VCit) | Human Cathepsin B | 4.6 hours |

| Glu-Val-Cit (EVCit) | Human Cathepsin B | 2.8 hours |

Note: Data derived from a study using an anti-HER2 mAb conjugated with MMAF.[5]

Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs

| ADC (Antibody-Linker-Payload) | Target Cell Line | IC50 (pM) |

| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 |

| Trastuzumab-β-galactosidase cleavable linker-MMAE | SK-BR-3 (HER2+) | 8.8 |

| Kadcyla® (Trastuzumab-DM1, non-cleavable) | SK-BR-3 (HER2+) | 33.0 |

Note: Data from a comparative study highlighting the potency of a Val-Cit linked ADC.[6]

Experimental Protocols

Robust and reproducible in vitro assays are essential for the characterization and selection of ADCs with Val-Cit linkers. This section provides detailed methodologies for key experiments.

Fluorogenic Substrate Cleavage Assay

This assay measures the rate of enzymatic cleavage of a peptide linker by a specific protease, such as cathepsin B, using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.

-

Activate the recombinant cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT.

-

Prepare serial dilutions of the activated cathepsin B in assay buffer.

-

Add a fixed volume of the substrate working solution to each well of the 96-well plate.

-

Initiate the reaction by adding the serially diluted activated cathepsin B to the wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Monitor the increase in fluorescence over time at 37°C.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the enzyme concentration to determine the enzyme's specific activity.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the data to the Michaelis-Menten equation.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma from different species.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, and rat plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.

-

Immediately stop the reaction and process the samples for analysis. This may involve protein precipitation or immunocapture of the ADC.

-

Analyze the samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and to quantify the amount of free payload.

Data Analysis:

-

Plot the average DAR over time to assess the stability of the conjugated drug.

-

Calculate the half-life of the ADC in plasma.

-

Quantify the concentration of released payload at each time point to determine the rate of premature drug release.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

-

Remove the medium from the cells and add the serially diluted test articles. Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.

ADC Internalization Assay

This assay confirms that the ADC is taken up by the target cells.

Materials:

-

Target cells

-

ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled ADC at various concentrations.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence of pH-sensitive dyes increases in the acidic environment of the endosomes and lysosomes.

-

Alternatively, after incubation, harvest the cells and analyze them by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Data Analysis:

-

Plot the fluorescence intensity or percentage of positive cells against time and ADC concentration to determine the rate and extent of internalization.

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)

-

ADC

-

96-well plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Prepare a co-culture of Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1).

-

Seed the co-culture mixture in a 96-well plate.

-

Treat the co-culture with the ADC at various concentrations for 72-96 hours.

-

Assess the viability of the Ag- cells by measuring the fluorescence of the reporter protein. A decrease in fluorescence indicates cell death.

-

Alternatively, use flow cytometry to distinguish and quantify the live and dead populations of both Ag+ and Ag- cells using a viability dye.

Data Analysis:

-

Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7]

Conclusion

The Val-Cit cleavable linker represents a highly successful and widely adopted strategy in the field of targeted cancer therapy. Its ability to remain stable in the systemic circulation while undergoing efficient enzymatic cleavage within the lysosomal compartment of tumor cells provides a robust mechanism for the targeted delivery of cytotoxic payloads. The continuous development of modified Val-Cit linkers, such as the EVCit variant, further enhances their therapeutic potential by addressing species-specific stability issues. The comprehensive suite of in vitro assays detailed in this guide provides the necessary tools for researchers and drug developers to rigorously evaluate and select the most promising ADC candidates for further preclinical and clinical development. A thorough understanding of the principles and methodologies outlined herein is crucial for advancing the next generation of highly effective and safer antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Val-Cit-PAB-Monomethyl Dolastatin 10: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Val-Cit-PAB-Monomethyl Dolastatin 10 (vc-PAB-MMAE), a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Introduction

Val-Cit-PAB-Monomethyl Dolastatin 10 is a potent drug-linker construct used in oncology research and development. It comprises three key components:

-

Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Valine-Citrulline (Val-Cit) dipeptide: A cathepsin B-cleavable linker that ensures the selective release of the cytotoxic payload within the tumor microenvironment.

-

p-Aminobenzyl alcohol (PAB): A self-immolative spacer that connects the dipeptide linker to the cytotoxic drug.

The synthesis of vc-PAB-MMAE is a multi-step process that requires careful control of reaction conditions and purification methods to achieve a high-purity product. This guide will detail the synthetic route, from the preparation of the individual components to their final conjugation.

Synthesis of Key Intermediates

The overall synthesis strategy involves the separate synthesis of the protected dipeptide-spacer unit (Fmoc-Val-Cit-PAB-OH) and the cytotoxic payload (MMAE), followed by their coupling and final deprotection.

Synthesis of Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of the natural product dolastatin 10. Its total synthesis is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. The core structure is a pentapeptide-like molecule. A general overview of the synthetic strategy involves the preparation of key intermediates which are then coupled to assemble the final molecule.

Synthesis of the Val-Cit-PAB Linker

An alternative and improved route for the synthesis of the cathepsin B cleavable Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline with an overall yield of 50%. This methodology avoids undesirable epimerization and results in an improved overall yield.

A key intermediate in the synthesis of the complete drug-linker is Fmoc-Val-Cit-PABOH. A detailed experimental procedure for the synthesis of this specific linker is available in the literature. One method involves the incorporation of the p-aminobenzyl alcohol moiety via HATU coupling followed by dipeptide formation.

Step-by-Step Synthesis of Val-Cit-PAB-MMAE

The final assembly of the vc-PAB-MMAE drug-linker involves the coupling of the protected Val-Cit-PAB linker with MMAE, followed by the removal of the protecting group.

Coupling of Fmoc-Val-Cit-PAB to MMAE

The synthesis of Fmoc-VC-PAB-MMAE is achieved by reacting an activated form of the linker, such as Fmoc-VC-PAB-PNP, with MMAE.

Experimental Protocol:

-

Dissolve the cleavable activated ester linker (Fmoc-VC-PAB-PNP) (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF and dry pyridine.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using high-performance liquid chromatography (HPLC).

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified product to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid.

| Reagent/Product | Molar Ratio | Notes | Yield |

| Fmoc-VC-PAB-PNP | 1.1 eq. | Activated linker | 78% |

| MMAE | 1.0 eq. | Cytotoxic payload | |

| HOBt | 1.0 eq. | Coupling additive | |

| Fmoc-VC-PAB-MMAE | - | Product |

Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE

The final step in the synthesis is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the valine residue.

Experimental Protocol:

-

To a round bottom flask containing Fmoc-VC-PAB-MMAE (1 equivalent), add a solution of 20% piperidine (B6355638) in DMF.

-

Stir the solution at room temperature for 20 minutes.

-

After the reaction is complete, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the purified product to obtain NH2-Val-Cit-PAB-MMAE as a white solid.

| Reagent/Product | Molar Ratio/Concentration | Notes | Yield |

| Fmoc-VC-PAB-MMAE | 1 eq. | Protected drug-linker | 70.7% |

| Piperidine in DMF | 20% | Deprotection reagent | |

| NH2-Val-Cit-PAB-MMAE | - | Final Product |

Visualization of Synthesis and Mechanism of Action

Synthesis Pathway of Val-Cit-PAB-MMAE

Caption: Synthesis of vc-PAB-MMAE.

Mechanism of Action of a vc-PAB-MMAE Antibody-Drug Conjugate

Caption: ADC mechanism of action.

Biological Activity and Significance

The Val-Cit linker is designed to be stable in the systemic circulation but is susceptible to cleavage by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Upon internalization of the ADC into the target cancer cell, the dipeptide linker is cleaved by cathepsin B within the lysosome. This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the potent MMAE payload directly inside the cancer cell. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by maximizing its efficacy against cancer cells while minimizing exposure and toxicity to healthy tissues.

A Deep Dive into Antibody-Drug Conjugate Linker Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The lynchpin of this sophisticated molecular architecture is the linker, a critical component that dictates the stability, efficacy, and safety profile of the entire ADC. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linker chemistry, detailing the mechanisms, quantitative performance, and experimental protocols essential for the rational design and development of next-generation ADCs.

The Crucial Role of the Linker in ADC Design

The ideal ADC linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload upon internalization into the target cancer cell.[1] The chemical properties of the linker profoundly influence the ADC's therapeutic index, pharmacokinetics, and overall mechanism of action.[2]

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable linkers.[3] The choice between these two strategies is a pivotal decision in ADC design, directly impacting the drug's behavior in vivo.[4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[5] This targeted release mechanism is a key advantage of cleavable linkers. There are three primary mechanisms for cleavable linkers:

-

Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[6] The most widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[6]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[7] Hydrazone linkers are a classic example of this class, undergoing hydrolysis in the acidic intracellular compartments to release the payload.[7]

-

Glutathione-Sensitive (Redox-Sensitive) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[5]

The mechanism of payload release for these cleavable linkers is depicted in the following diagram:

Caption: Mechanisms of payload release for different cleavable linkers.

Non-Cleavable Linkers: Release Through Antibody Degradation

Non-cleavable linkers, as their name suggests, do not contain a specific cleavage site.[4] Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4] This process liberates the payload, which remains covalently attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated. A common example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[4]

The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[4]

Quantitative Comparison of Linker Performance

The choice of linker has a profound impact on the stability and efficacy of an ADC. The following tables summarize key quantitative data from various studies, providing a comparative overview of different linker technologies.

Table 1: In Vivo and Plasma Stability of Different ADC Linkers

| Linker Type | Linker Example | Species | Half-life | Key Findings |

| Cleavable | ||||

| pH-Sensitive | Hydrazone | Human | ~2 days[8] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[8] |

| pH-Sensitive | Carbonate | Human | 36 hours[8] | Unsatisfactory serum stability.[8] |

| pH-Sensitive | Silyl Ether | Human | >7 days[8][9] | Greatly improved stability compared to traditional acid-cleavable linkers.[8] |

| Protease-Sensitive | Valine-Citrulline (vc) | Human | >230 days[3] | Highly stable in human plasma, but can be less stable in mouse plasma.[3][10] |

| Protease-Sensitive | Valine-Alanine (va) | Human | Stable[3] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[3] |

| Glutathione-Sensitive | Disulfide | Variable | Variable[3] | Stability can be modulated by steric hindrance around the disulfide bond.[3] |

| Non-Cleavable | ||||

| Thioether | SMCC (in T-DM1) | Human | ~3-4 days (ADC half-life) | Generally exhibits high plasma stability. |

| Thioether | CX-linker | Rat | 9.9 days[8] | Comparable stability to SMCC-based ADCs.[8] |

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC | Target Cell Line | Linker Type | Payload | IC50 (ng/mL) |

| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | Val-Cit | MMAE | 1.8 |

| Trastuzumab-SMCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | SMCC | DM1 | 3.2 |

| Brentuximab Vedotin (Adcetris®) | Karpas 299 (CD30+) | Val-Cit | MMAE | ~10 |

| Inotuzumab Ozogamicin (Besponsa®) | CD22+ B-cell lines | Hydrazone | Calicheamicin | <1 |

Note: IC50 values are highly dependent on the cell line and assay conditions.

Key Signaling Pathways Targeted by ADCs

The efficacy of an ADC is contingent on the antibody's ability to recognize and bind to a specific tumor-associated antigen, leading to internalization and subsequent payload release. Two well-established targets for ADC therapy are HER2 and TROP2.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, gastric, and other cancers.[11] HER2-targeted ADCs, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd), have demonstrated significant clinical success.[11] The mechanism of action involves the ADC binding to HER2, leading to internalization and inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis.[12]

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

TROP2 Signaling Pathway

Trophoblast cell-surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is highly expressed in a wide range of solid tumors and is associated with poor prognosis.[13] TROP2 is involved in several signaling pathways that promote tumor growth, proliferation, and metastasis, including the MAPK/ERK pathway.[14] TROP2-directed ADCs, such as sacituzumab govitecan, deliver a potent topoisomerase I inhibitor to TROP2-expressing cancer cells.[15]

Caption: TROP2 signaling pathway and the mechanism of action of a TROP2-targeted ADC.

Detailed Methodologies for Key Experiments

The development and characterization of ADCs require a suite of specialized analytical and biological assays. The following sections provide detailed protocols for some of the most critical experiments in ADC linker chemistry research.

Synthesis of a Cleavable Linker-Drug Construct: MC-Val-Cit-PABC-MMAE

This protocol outlines the synthesis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-Val-Cit-PABC-MMAE) linker-drug.[8][16]

Materials:

-

Monomethyl auristatin E (MMAE)

-

Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-vc-PAB) linker precursor

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Cit-OH)

-

p-aminobenzyl alcohol (PAB-OH)

-

Reagents for Fmoc deprotection and cleavage from resin

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Solid-Phase Synthesis of Val-Cit-PAB:

-

Swell the Rink amide resin in DMF.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple Fmoc-Cit-OH to the resin using a suitable coupling agent.

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Val-OH to the deprotected citrulline.

-

Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA).

-

Purify the crude product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.[15]

-

-

Coupling of MMAE to the Linker-Spacer:

-

Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

-

Add coupling reagents (e.g., HOBt and pyridine) and stir the reaction mixture.

-

Monitor the reaction by LC-MS.

-

Purify the product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[15]

-

-

Final Linker Assembly:

-

Remove the Fmoc group from Fmoc-Val-Cit-PAB-MMAE using piperidine in DMF.

-

Couple the maleimidocaproyl (MC) group to the deprotected N-terminus.

-

Purify the final product, MC-Val-Cit-PAB-MMAE, by HPLC.

-